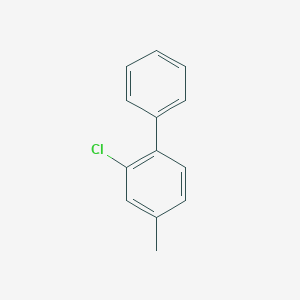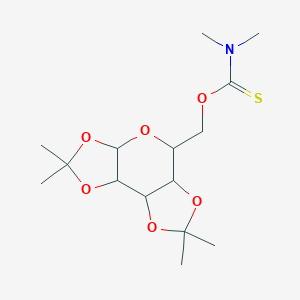![molecular formula C14H15N3O2 B231162 Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate, also known as MDV3100, is a novel androgen receptor antagonist that has been developed as a potential treatment for advanced prostate cancer. This compound has shown promising results in preclinical and clinical studies, and it is currently being evaluated in ongoing clinical trials.
Wirkmechanismus
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate works by blocking the androgen receptor, which is a key driver of prostate cancer growth. This compound binds to the androgen receptor with high affinity, preventing the receptor from activating genes that promote cancer cell growth. Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate also causes the androgen receptor to be degraded, further reducing its activity.
Biochemische Und Physiologische Effekte
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has been shown to have a significant impact on the levels of prostate-specific antigen (PSA), a biomarker that is used to monitor prostate cancer progression. In clinical trials, treatment with Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate resulted in a rapid and sustained decrease in PSA levels. Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has also been shown to have a positive effect on bone health, reducing the risk of bone fractures in patients with advanced prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has several advantages for use in lab experiments, including its high purity and stability. However, the complex synthesis process and specialized equipment required for its production may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate. One area of focus is the development of combination therapies that incorporate Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate. Additionally, there is ongoing research on the use of Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate in other types of cancer, including breast cancer and ovarian cancer.
Synthesemethoden
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate is synthesized through a multistep process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires specialized knowledge and equipment. The final product is a white crystalline powder that is highly pure and stable.
Wissenschaftliche Forschungsanwendungen
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has been extensively studied in preclinical and clinical studies for its potential use in the treatment of advanced prostate cancer. The compound has shown significant anti-tumor activity in preclinical models, and it has been well-tolerated in clinical trials. Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has also been evaluated for its potential use in other types of cancer, including breast cancer and ovarian cancer.
Eigenschaften
Produktname |
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate |
|---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
methyl 2-cyano-2-[(Z)-2-(dimethylamino)-2-phenylethenyl]iminoacetate |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)13(11-7-5-4-6-8-11)10-16-12(9-15)14(18)19-3/h4-8,10H,1-3H3/b13-10-,16-12? |
InChI-Schlüssel |
FTDDRRYLGPYUQG-LNOOMQPSSA-N |
Isomerische SMILES |
CN(C)/C(=C\N=C(C#N)C(=O)OC)/C1=CC=CC=C1 |
SMILES |
CN(C)C(=CN=C(C#N)C(=O)OC)C1=CC=CC=C1 |
Kanonische SMILES |
CN(C)C(=CN=C(C#N)C(=O)OC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



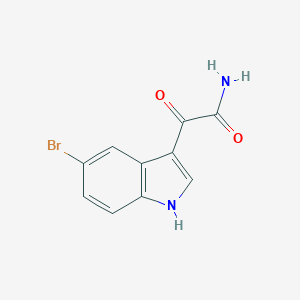
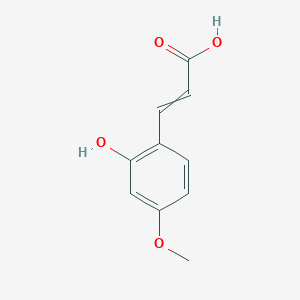
![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)
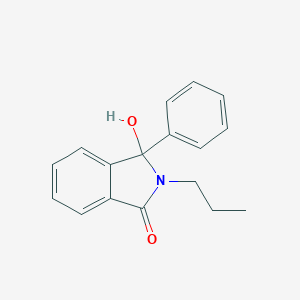
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
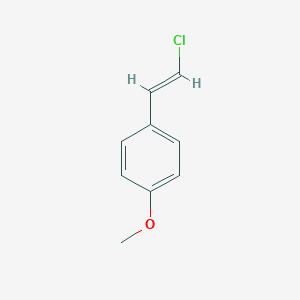
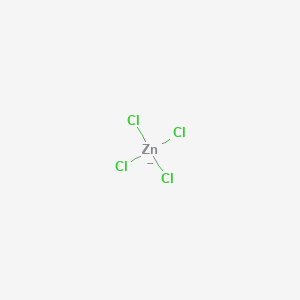
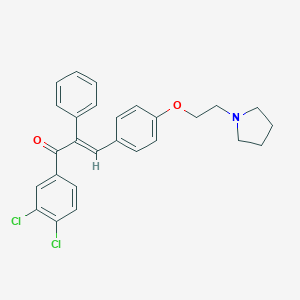
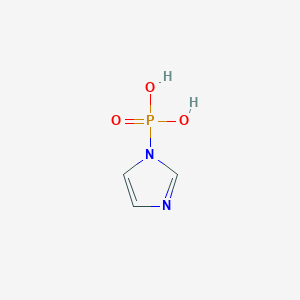
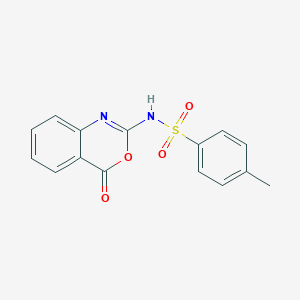
![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
